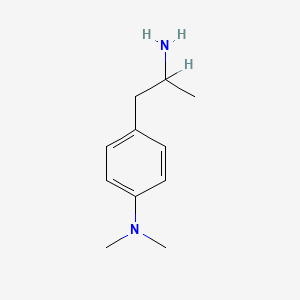

4-(2-氨基丙基)-N,N-二甲基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-(2-aminopropyl)-N,N-dimethylaniline” is a derivative of amphetamines . It is intended mainly as local eye drops for diagnostic purposes . It is an indirect sympathomimetic agent which causes dilation of the eye pupil before a diagnostic test .

Synthesis Analysis

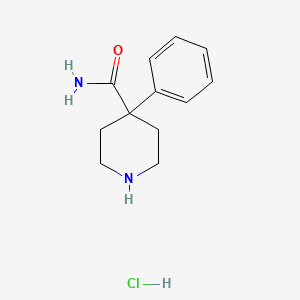

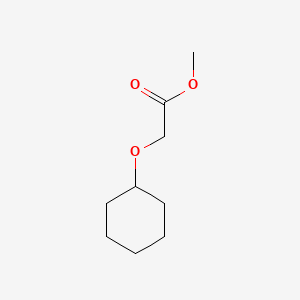

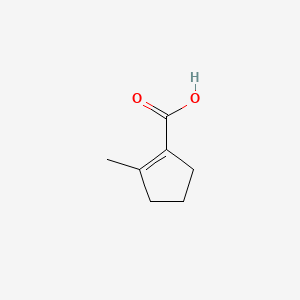

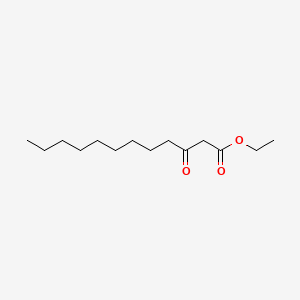

A series of 1-(2-aminopropyl)-5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones were synthesized by three-component reactions of 4-substituted 2,4-dioxobutanoic acid methyl esters with mixtures of an aromatic aldehyde and 1,2-diaminopropane .

Chemical Reactions Analysis

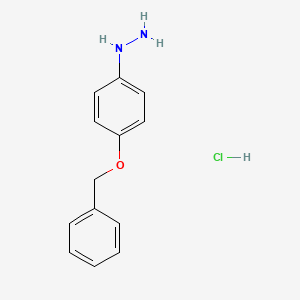

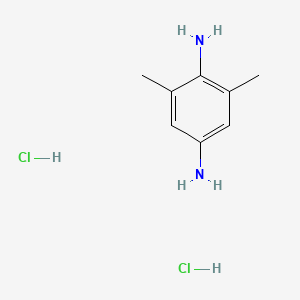

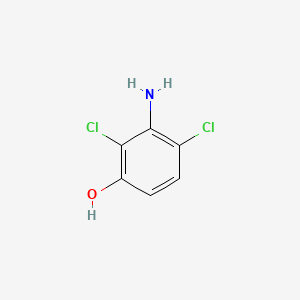

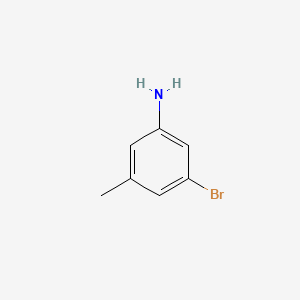

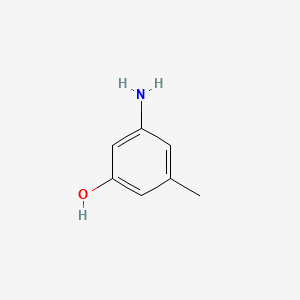

The compound can react with hydrazine, p-phenetidine, and acetic anhydride . It is also known to exhibit pronounced anti-inflammatory and analgesic activity .

科学研究应用

4-酰基-1-(2-氨基丙基)-5-芳基-3-羟基-3-吡咯啉-2-酮的合成

一系列1-(2-氨基丙基)-5-芳基-4-酰基-3-羟基-3-吡咯啉-2-酮是通过4-取代的2,4-二氧代丁酸甲酯与芳香醛和1,2-二氨基丙烷混合物的三组分反应合成的 .

镇痛和抗炎活性

已发现合成化合物具有镇痛和抗炎活性。 这使得它们成为开发新型镇痛和抗炎药物的潜在候选药物 .

止血作用

该系列中的一些水溶性衍生物被发现具有止血作用 . 这表明在控制手术过程中的出血或治疗与出血过多相关的疾病方面具有潜在应用 .

6-(2,5-二甲氧基-4-(2-氨基丙基)苯基)己基硫醇的合成

该化合物用于合成6-(2,5-二甲氧基-4-(2-氨基丙基)苯基)己基硫醇,这是一种对5HT2A 5-羟色胺受体亚型具有极高亲和力的激动剂 . 该激动剂旨在连接到高荧光的硒化镉/硫化锌核/壳 .

生物成像

合成的激动剂用于与荧光硒化镉/硫化锌核/壳纳米晶体偶联,用于生物成像 . 这在可视化生物系统、研究细胞过程以及潜在的医学诊断方面具有应用 .

6-(2-氨基丙基)苯并呋喃的表征

作用机制

Target of Action

4-(2-aminopropyl)-N,N-dimethylaniline, also known as Hydroxyamphetamine, primarily targets the adrenergic nerve terminals . These nerve terminals play a crucial role in the release of norepinephrine, a neurotransmitter involved in the regulation of responses such as attention and response to stress .

Mode of Action

This compound acts as an indirect sympathomimetic agent . It causes the release of norepinephrine from adrenergic nerve terminals, resulting in mydriasis, the dilation of the pupils . This interaction with its targets leads to changes in the eye, preparing it for diagnostic tests .

Biochemical Pathways

The primary biochemical pathway affected by 4-(2-aminopropyl)-N,N-dimethylaniline is the norepinephrine pathway . By causing the release of norepinephrine from adrenergic nerve terminals, it affects the sympathetic nervous system, which is responsible for the body’s ‘fight or flight’ response .

Pharmacokinetics

The compound is intended for local use only, specifically for ophthalmic use . Therefore, its absorption, distribution, metabolism, and excretion (ADME) properties are localized to the area of application .

Result of Action

The primary result of the action of 4-(2-aminopropyl)-N,N-dimethylaniline is mydriasis, or the dilation of the pupils . This is used for diagnostic purposes, particularly in the diagnosis of Horner’s syndrome, which is characterized by nerve lesions .

未来方向

属性

IUPAC Name |

4-(2-aminopropyl)-N,N-dimethylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-9(12)8-10-4-6-11(7-5-10)13(2)3/h4-7,9H,8,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZBJXQDQJZOLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)N(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20388817 |

Source

|

| Record name | 4-(2-aminopropyl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57580-63-9 |

Source

|

| Record name | 4-(2-aminopropyl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。